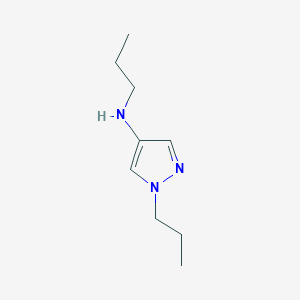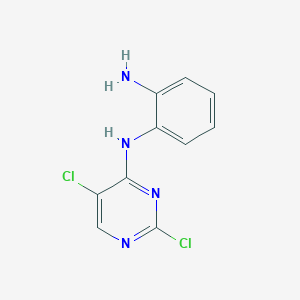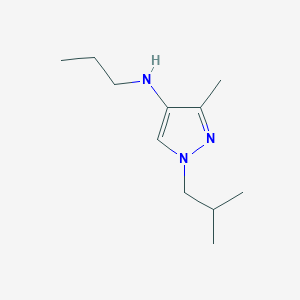![molecular formula C12H23N3 B11736444 (3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions, and an amine group, which is a functional group consisting of a nitrogen atom with a lone pair.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This is followed by the alkylation of the pyrazole ring with an appropriate alkyl halide to introduce the 3-methylbutyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of solvent-free conditions and catalytic systems can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of (3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in the target’s activity or function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-methylpyrazole: A compound with a similar pyrazole ring structure but different substituents.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different functional groups.
Uniqueness
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
3-methyl-N-[(1-propylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-8-15-9-6-12(14-15)10-13-7-5-11(2)3/h6,9,11,13H,4-5,7-8,10H2,1-3H3 |
InChIキー |
WSLUIZDCZIPCDK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=N1)CNCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736366.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736388.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736404.png)
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736406.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)
